
tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate
Overview
Description
Tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate, often referred to as TBTC, is a compound with a wide range of applications in both scientific research and industrial processes. It is a versatile molecule that can be used as a precursor in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological experiments.
Scientific Research Applications
Synthesis Techniques
- The compound has been utilized in asymmetric Mannich reactions, demonstrating its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- It serves as an important intermediate in the synthesis of biologically active compounds, with methods developed for rapid synthesis from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations
- The compound has been studied for its ability to undergo metalation between nitrogen and silicon, indicating potential in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
- Its use in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine highlights its utility in the protection of amino groups and in facilitating complex organic syntheses (Wu, 2011).
Pharmaceutical Applications
- It is used in the synthesis of compounds with potential antimicrobial properties, as demonstrated in studies exploring the synthesis and characterization of substituted phenyl azetidines (Doraswamy & Ramana, 2013).
Enzymatic Applications
- The compound has been a key intermediate in the enzymatic kinetic resolution of chiral organoselenanes and organotelluranes, highlighting its relevance in enzyme-catalyzed processes (Piovan, Pasquini, & Andrade, 2011).
Safety and Hazards
The safety information for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions for “tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate” and similar compounds involve their increasing use in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
properties
IUPAC Name |
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHCRZHMDWJEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640717 | |
| Record name | tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
579474-48-9 | |
| Record name | tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



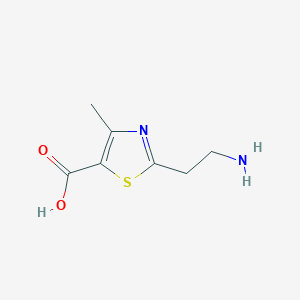
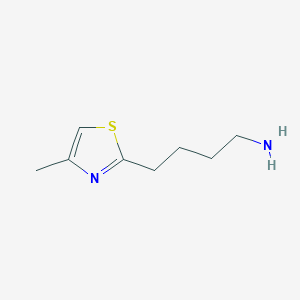
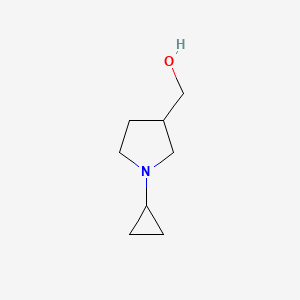
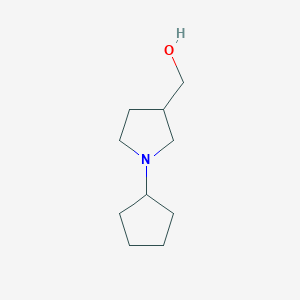
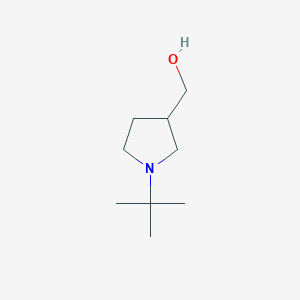

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)
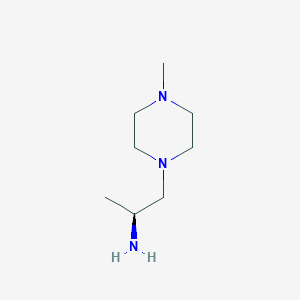
![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)


![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)